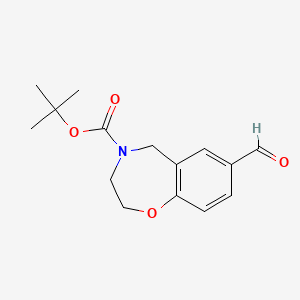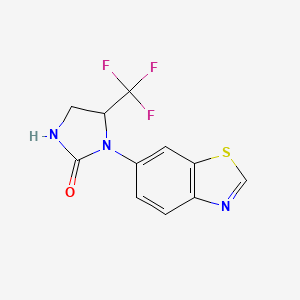![molecular formula C13H12BrNO B1398034 2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one CAS No. 812649-11-9](/img/structure/B1398034.png)
2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one
Vue d'ensemble
Description
The compound “2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one” is a chemical compound with the molecular formula C13H12BrNO . It is recommended to be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves a solution of 2-(2-(4-bromophenyl)hydrazono)cycloheptanone (0.296 g, 0.001 mol) in a mixture of acetic acid (20 mL) and hydrochloric acid (5 mL). This mixture was refluxed on an oil bath pre-heated up to 398–403 K for 2 hours .Molecular Structure Analysis
The proposed structure of the compound was confirmed by single crystal X-ray diffraction. The single crystal data revealed that the compound crystallizes in the triclinic system, sp. gr. P1, with Z = 2. The seven-membered ring exhibits a slightly distorted envelope conformation. N–H···O hydrogen bonds form a centrosymmetric dimer, these interactions create a stair-like chain of molecules that interacts only loosely with neighboring chains via van der Waals interactions, and C–H···π contacts are found in the crystal structure .Applications De Recherche Scientifique
Synthesis of Indolotropones
A study by Yamane and Fujimori (1976) demonstrated the synthesis of several substituted indolo[2,3-b]tropones. This process involved dehydrobromination of 7,7-dibromo-7,8,9,10-tetrahydrocyclohept[b]indole-6(5H)-ones, which had been obtained by bromination of 7,8,9,10-tetrahydrocyclohept[b]indol-6(5H)-ones (Yamane & Fujimori, 1976).
Production of Thieno- and Benzocyclohepta[b]indoles
Yamuna et al. (2012) reported an efficient method for synthesizing thieno- and benzocyclohepta[b]indole derivatives, starting from 7,8,9,10-tetrahydrocyclohepta[b]indole-6(5H)-one. This method showed remarkable tolerance towards functional groups like amines and methoxycarbonyl substituents (Yamuna, Zeller, Adero, & Prasad, 2012).
Antimicrobial and Antimycobacterial Properties
In another study by Yamuna, Kumar, Zeller, and Prasad (2012), a new class of heterocycles including substituted pyrazolo-, isoxazolo-, and pyrimidocyclohepta[b]indoles was synthesized. These compounds showed promising in vitro antimicrobial and antimycobacterial properties, with some having significant activity against Mycobacterium tuberculosis H37Rv (Yamuna, Kumar, Zeller, & Prasad, 2012).
Efficient Synthesis for Biological Testing
Isherwood et al. (2012) developed an efficient synthesis method for (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole, which is a derivative of 2-bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one, to support advanced biological testing. This process involved chiral resolution and was used to synthesize a potent 5-HT6 antagonist (Isherwood, Guzzo, Henderson, Hsia, Kaur, Nacro, Narreddula, Panduga, Pathak, Shimpukade, Tan, Xiang, Qiang, & Ghosh, 2012).
Development of Novel Chemical Scaffolds
Takeda, Harada, Okabe, and Nishida (2018) described a new approach for synthesizing highly functionalized tetrahydrocyclohepta[b]indoles through [5 + 2] cycloaddition, involving the creation of two carbon-carbon bonds. This method could be applied to various substrates and showed regio- and diastereoselectivity (Takeda, Harada, Okabe, & Nishida, 2018).
Propriétés
IUPAC Name |
2-bromo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-8-5-6-11-10(7-8)9-3-1-2-4-12(16)13(9)15-11/h5-7,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJCIVOFNSPMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


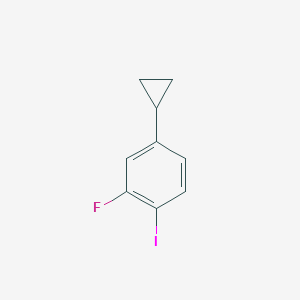
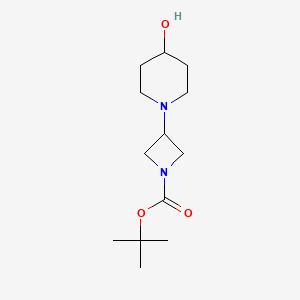
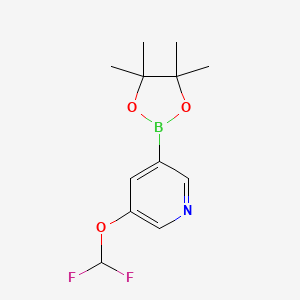

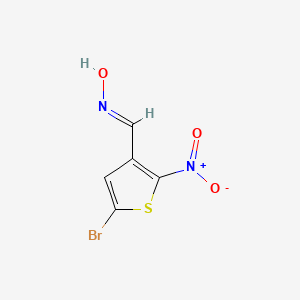
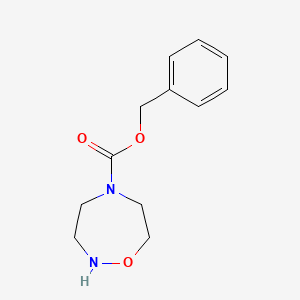
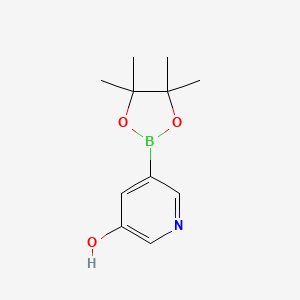

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)

